

An In-Depth Technical Guide to 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-3-methylisoquinoline

Cat. No.: B169585

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **6-methoxy-3-methylisoquinoline**, a heterocyclic compound of significant interest to the scientific and drug development communities. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.^[1] This document details the compound's physicochemical properties, outlines a validated synthetic pathway with a step-by-step protocol, discusses its chemical reactivity, and explores its current and potential applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in authoritative references.

Introduction to the Isoquinoline Scaffold

The isoquinoline core is a bicyclic aromatic heterocycle that is isomeric to quinoline. It is a fundamental structural motif found in a vast number of natural products, particularly alkaloids, and has served as a versatile template for the design of synthetic therapeutic agents.^[1] The inherent biological activity of the isoquinoline skeleton has led to the development of numerous drugs across various therapeutic areas, including analgesics, antibacterials, and antitussives.

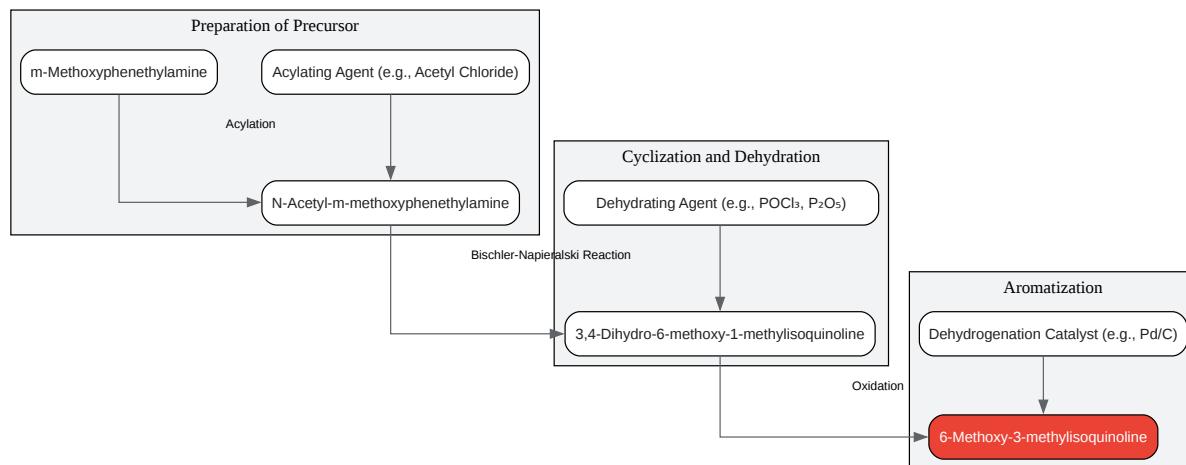
^[1]

The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The methoxy group ($-\text{OCH}_3$) is a particularly valuable substituent in medicinal chemistry. It can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties such

as solubility and lipophilicity, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.^[2] The methyl group at the 3-position further influences the steric and electronic properties of the core structure. This guide focuses specifically on **6-methoxy-3-methylisoquinoline**, a derivative with potential as a key building block in synthetic chemistry and drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its behavior in both chemical reactions and biological systems. The properties of **6-methoxy-3-methylisoquinoline** are summarized below.


Property	Value	Source
IUPAC Name	6-methoxy-3-methylisoquinoline	N/A
CAS Number	14446-31-2	[3] [4]
Molecular Formula	C ₁₁ H ₁₁ NO	[4] [5]
Molecular Weight	173.21 g/mol	[4] [5]
Melting Point	115 °C	[5]
SMILES	CC1=CC2=C(C=N1)C=CC(OC)=C2	[4]
InChIKey	IRFSFYPWBSAISE-UHFFFAOYSA-N	[5]

Synthesis and Characterization

The synthesis of substituted isoquinolines is a well-established field in organic chemistry. Classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide robust pathways to the isoquinoline core. For **6-methoxy-3-methylisoquinoline**, a common and effective approach involves the cyclization of a substituted phenethylamine precursor.

Synthetic Workflow Overview

The synthesis of the target compound can be conceptualized as a multi-step process that builds the heterocyclic ring system from acyclic precursors. A critical step is the formation of the C-N bond that closes the ring, often driven by an acid catalyst. The choice of starting materials is dictated by the desired substitution pattern on the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-methoxy-3-methylisoquinoline**.

Detailed Experimental Protocol: Bischler-Napieralski Approach

This protocol describes a representative synthesis. Causality: The Bischler-Napieralski reaction is chosen for its reliability in forming the 3,4-dihydroisoquinoline intermediate, which can be readily oxidized to the desired aromatic product. Phosphorus oxychloride (POCl_3) serves as both the cyclizing and dehydrating agent.

Step 1: Acylation of m-Methoxyphenethylamine

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N_2 or Ar), dissolve m-methoxyphenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., toluene or acetonitrile).
- Cool the solution to 0 °C using an ice bath.
- Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

Step 2: Cyclization and Dehydration

- Place the crude N-acetyl intermediate from Step 1 into a dry round-bottom flask.
- Add phosphorus oxychloride (POCl_3 , 3-5 eq) as the solvent and reagent.
- Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Rationale: The elevated temperature is required to drive the intramolecular electrophilic aromatic substitution and subsequent dehydration.
- Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Caution: This quenching step is highly exothermic.

- Basify the acidic aqueous solution with a strong base (e.g., 50% NaOH) to pH > 10 while cooling in an ice bath.
- Extract the resulting 3,4-dihydro-6-methoxy-1-methylisoquinoline with an organic solvent like dichloromethane.
- Dry the combined organic extracts and concentrate in vacuo.

Step 3: Aromatization

- Dissolve the crude dihydroisoquinoline from Step 2 in a high-boiling point solvent such as xylene or decalin.
- Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
- Heat the mixture to reflux for 12-24 hours. Rationale: Pd/C catalyzes the dehydrogenation, removing two hydrogen atoms to form the stable aromatic isoquinoline ring.
- Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure **6-methoxy-3-methylisoquinoline**.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry, with data compared against established literature values.

Applications in Drug Discovery and Medicinal Chemistry

While specific, extensive biological activity data for **6-methoxy-3-methylisoquinoline** itself is not widely published, its structural class and related analogs are of high interest in drug development.^[6] The isoquinoline scaffold is a key component in a variety of biologically active molecules.

Role as a Synthetic Intermediate

The primary value of **6-methoxy-3-methylisoquinoline** lies in its utility as a versatile chemical building block. The isoquinoline ring system can be further functionalized at various positions to generate libraries of novel compounds for high-throughput screening. For example, related quinoline and isoquinoline structures are used as intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutics.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Potential Therapeutic Applications of Derivatives

Derivatives of closely related structures, such as 6-methoxy-3,4-dihydroisoquinolines, have been investigated for significant therapeutic potential. A patent application from Eli Lilly and Company describes novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as positive allosteric modulators (PAMs) of the GLP-1 and GIP receptors, which are important targets for the treatment of diabetes.[\[10\]](#) This highlights the potential of the 6-methoxyisoquinoline scaffold in metabolic disease research.

Furthermore, other substituted dihydroisoquinolines have been studied for their effects on smooth muscle contractility, potentially acting on muscarinic acetylcholine and serotonin receptors.[\[11\]](#) The broader class of isoquinoline alkaloids is known to possess a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[\[1\]](#)[\[12\]](#)

Caption: Potential drug discovery pathways from the core scaffold.

Conclusion

6-Methoxy-3-methylisoquinoline is a valuable heterocyclic compound whose importance is derived from its role as a synthetic intermediate for more complex molecules. Its structural features—the privileged isoquinoline core, the modulating methoxy group, and the methyl substituent—make it an attractive starting point for the design and synthesis of novel compounds with therapeutic potential. While direct biological data on this specific molecule is limited, the extensive research into related analogs, particularly in the areas of metabolic disorders and oncology, underscores the potential of this chemical scaffold. The synthetic protocols outlined in this guide provide a reliable foundation for researchers to access this compound and explore its utility in medicinal chemistry and drug development programs.

References

- PubChem. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information.
- MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Multidisciplinary Digital Publishing Institute.
- MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Multidisciplinary Digital Publishing Institute.
- PubChem. 6-Methoxy-3,4-dihydroisoquinoline. National Center for Biotechnology Information.
- Stenutz. **6-methoxy-3-methylisoquinoline**.
- National Institutes of Health (NIH). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes.
- ResearchGate. Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.
- Appchem. **6-Methoxy-3-Methylisoquinoline** | 14446-31-2.
- PubMed Central (PMC). Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Center for Biotechnology Information.
- Google Patents. CN103804289A - Method for synthesizing 6-methoxyquinoline.
- Molbase. 6-methoxy-3-methyl-isoquinoline.
- ResearchGate. The role of the methoxy group in approved drugs.
- MedChemica. Publications & Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxy-3-Methyl-Isoquinoline | 14446-31-2 [chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. 6-methoxy-3-methylisoquinoline [stenutz.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sdiarticle4.com [sdiarticle4.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Methoxy-3-methylisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169585#6-methoxy-3-methylisoquinoline-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com